Val-Ala

Descripción

Significance of Dipeptides in Understanding Peptide and Protein Behavior

Dipeptides, the simplest units in the peptide family, are crucial research tools for several reasons. They are fundamental components of biological systems, often resulting from protein degradation. researchgate.netnih.gov Their study provides a simplified context for understanding the complex non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces—that dictate the three-dimensional structures of proteins. dergipark.org.tr Because they contain only one peptide bond, they allow for focused investigation of its properties and the influence of adjacent amino acid side chains. taylorandfrancis.com

Research on dipeptides is extensive, covering their roles in cellular signaling, nutrient absorption, and as regulatory molecules. researchgate.netnih.govdergipark.org.tr They are more rapidly absorbed in the gut than individual amino acids and can exhibit different stability and solubility profiles, which is of interest for nutritional and pharmaceutical applications. wikipedia.org By studying model dipeptides, scientists can gain insights into protein folding, molecular recognition, and the mechanisms of enzyme-substrate interactions in a less complex system. taylorandfrancis.com

Rationale for H-Val-Ala-OH as a Canonical Subject for Dipeptide Research

H-Val-Ala-OH, or Valylalanine, has emerged as a canonical subject for dipeptide research primarily due to its remarkable self-assembly properties. chemsrc.comacs.org The interplay between the hydrophobic side chain of valine and the smaller methyl group of alanine (B10760859) within the dipeptide structure drives the formation of ordered supramolecular architectures. researchgate.net This makes it an ideal model for studying the fundamental forces that lead to the formation of nanostructures. acs.org

Researchers have demonstrated that Val-Ala dipeptides can generate a wide array of structural morphologies, including unique square-plate-like structures and wire-like formations, depending on the solvent medium used. acs.org This versatility allows for in-depth studies of how environmental conditions influence peptide assembly. acs.org Furthermore, H-Val-Ala-OH has been identified as a naturally occurring metabolite and a product of protein degradation in environmental samples, such as marine sediments, highlighting its relevance in natural biogeochemical processes. chemsrc.comresearchgate.net

Historical Context of Valylalanine Studies in Conformational and Supramolecular Chemistry

The study of Valylalanine has a significant place in the history of supramolecular chemistry. A pivotal moment in this field was the discovery by Gorbitz and Gunderson that H-Val-Ala-OH can self-assemble into ordered nanostructures. acs.org Their work revealed that these dipeptides form spiral head-to-tail hydrogen bonds, creating a crystalline framework. acs.org

A key feature of this framework is the formation of nanochannels whose inner walls are primarily hydrophobic, composed of the hydrocarbon fragments of the valine and alanine residues. acs.orgresearchgate.net L-Valyl-L-alanine crystallizes in the P6(1) space group, where the side chains cluster into large hydrophobic columns with distinct empty channels running parallel to the hexagonal axis. researchgate.net This unique structural arrangement, stabilized by a three-dimensional hydrogen-bond pattern, established H-Val-Ala-OH as one of the first organic molecules known to possess such properties, paving the way for further research into peptide-based nanomaterials and their potential applications. researchgate.net

Physicochemical and Structural Data

The following tables provide key data points for H-Val-Ala-OH.

Table 1: General Properties of H-Val-Ala-OH

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₃ | chemsrc.com |

| Molecular Weight | 188.22 g/mol | chemsrc.com |

| CAS Number | 27493-61-4 | chemsrc.com |

| Density | 1.134 g/cm³ | chemsrc.com |

| Boiling Point | 401.8°C at 760 mmHg | chemsrc.com |

| Flash Point | 196.8°C | chemsrc.com |

| LogP | 0.65020 | chemsrc.com |

Table 2: Crystallographic Data for L-Valyl-L-alanine

| Parameter | Value | Source(s) |

| Crystal System | Hexagonal | researchgate.net |

| Space Group | P6(1) | researchgate.net |

| Key Structural Feature | Aggregation of side chains into large hydrophobic columns with empty central channels. | researchgate.net |

| Stabilization | Three-dimensional hydrogen-bond pattern. | researchgate.net |

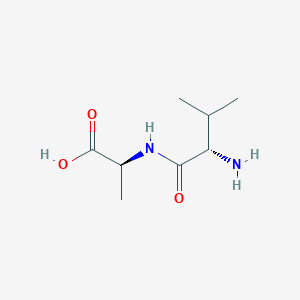

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSKHRSXRCFC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426328 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27493-61-4 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Theoretical and Computational Investigations of H Val Ala Oh Conformational Space

Advanced Ab Initio and Density Functional Theory (DFT) Studies of H-Val-Ala-OH

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods at the forefront of computational chemistry for studying molecular systems. These methods have been employed to investigate the conformational landscape of H-Val-Ala-OH and its derivatives, providing detailed insights into its structure and energetics.

Elucidation of Potential Energy Surfaces and Conformational Landscapes

The conformational landscape of a dipeptide like H-Val-Ala-OH is defined by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Specifically, the rotations around the backbone single bonds, defined by the dihedral angles phi (φ) and psi (ψ), are of primary interest. proteopedia.orglibretexts.org Theoretical studies have explored the PES of valylalanine and related dipeptides to understand their folding mechanisms. researchgate.net

Computational methods such as ab initio molecular orbital calculations and DFT are used to determine the energies of various conformations. researchgate.net These calculations can be performed in the gas phase or with the inclusion of solvent effects to mimic physiological conditions. rsc.orgresearchgate.net The resulting PES reveals the low-energy regions corresponding to stable conformers and the energy barriers between them. For instance, studies on similar dipeptides have shown that the conformational preferences can be significantly influenced by the surrounding environment. pnas.org

Identification and Characterization of Low-Energy Conformers of Valylalanine

Through conformational searches on the potential energy surface, several low-energy conformers of valylalanine have been identified. researchgate.net These conformers represent the most probable shapes the molecule will adopt. Ab initio molecular orbital calculations have been instrumental in determining the structures of these conformers. researchgate.net For the zwitterionic form of L-valyl-L-alanine, theoretical calculations have identified multiple stable conformers. researchgate.net The relative energies of these conformers are often small, indicating that the molecule can exist as a population of different structures in equilibrium. researchgate.net

One study using ab initio molecular orbital calculations at both the Hartree-Fock and DFT levels identified four conformers for L-valyl-L-alanine. The trans conformer was consistently found to be the most stable. researchgate.net The structure of this lowest-energy conformer was found to be in excellent agreement with experimental data from X-ray crystallography. researchgate.net

Quantitative Analysis of Intramolecular Hydrogen Bonding in H-Val-Ala-OH Zwitterions

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of peptides. In the zwitterionic form of H-Val-Ala-OH, where the N-terminus is protonated (NH3+) and the C-terminus is deprotonated (COO-), hydrogen bonds can form between these charged groups and other polar atoms in the molecule. researchgate.net

Theoretical methods allow for a quantitative analysis of these interactions. For example, Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of hydrogen bonds. smu.edu Studies on similar dipeptide zwitterions have shown that intramolecular hydrogen bonding is a key determinant of their preferred conformations. researchgate.netresearchgate.net The presence and geometry of these hydrogen bonds can be inferred from theoretical calculations and are crucial for understanding the stability of different conformers. smu.edunih.gov

Influence of N- and C-Terminal Protecting Groups on Valylalanine Conformation

In many theoretical and experimental studies, the N- and C-termini of dipeptides are protected with chemical groups to mimic their presence within a larger polypeptide chain and to prevent unwanted side reactions during synthesis. mdpi.com Common protecting groups include acetyl (Ac) at the N-terminus and N-methylamide (NHMe) at the C-terminus.

Ab initio conformational analysis of N- and C-terminally protected valyl-alanine (Ac-Val-Ala-NHMe) has been performed to understand how these groups affect the conformational landscape. researchgate.net These protecting groups can introduce steric hindrance and alter the hydrogen bonding patterns, thereby influencing the preferred backbone and side-chain conformations. researchgate.netnih.gov For example, a study on Ac-Val-Ala-NHMe revealed that the valine residue sterically dominates the conformational freedom of the alanine (B10760859) residue. researchgate.net Out of 243 possible conformers, 202 were located, with the γL and εL conformers of alanine being favored. researchgate.net This highlights the significant impact that protecting groups and the sequence of amino acids have on the resulting peptide structure.

Ramachandran Plot Analyses for H-Val-Ala-OH Backbone Torsional Angles

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed and disallowed regions of the backbone dihedral angles φ and ψ for each amino acid residue in a peptide. proteopedia.orgcsbsju.edu

Mapping of Allowed and Favored Conformational Regions

By plotting the (φ, ψ) pairs of the low-energy conformers of H-Val-Ala-OH obtained from computational studies, a Ramachandran plot specific to this dipeptide can be constructed. libretexts.orgresearchgate.net This plot reveals the regions of conformational space that are most accessible to the valine and alanine residues within this specific dipeptide context.

For a terminally protected valyl-alanine model, a topological scan of the alanine (Ala) ψ and φ angles was performed with the valine (Val) residue fixed in a βL geometry to construct a Ramachandran surface. researchgate.net The results indicated that the valine residue significantly restricts the available conformations for the alanine residue. researchgate.net The favored regions on the Ramachandran plot for the alanine residue were found to be the γL and εL conformations. researchgate.net Interestingly, while many of the identified conformers could be classified as potential β-turns based on their backbone torsional angles, the potentially most stable conformer was not located in these regions. researchgate.net This suggests that while β-turns are possible, they may not be the inherently most stable conformations for an isolated Val-Ala dipeptide and might be preferentially adopted within the context of a larger protein structure due to other interactions. researchgate.net

Prediction of β-Turn Formation Propensities in Valylalanine

The β-turn is a critical secondary structure element that allows a polypeptide chain to reverse its direction abruptly. The propensity of a sequence to form a β-turn is a key aspect of protein folding and structure.

Computational analyses on model dipeptides, such as Ac-Val-Ala-NHMe, offer significant insights into the conformational tendencies of the this compound sequence. An ab initio conformational analysis performed at the RHF/3-21G level of theory provides a detailed topological scan of the Ramachandran space for the alanine residue, with the preceding valine held in a βL geometry. researchgate.netresearchgate.net

Key findings from this research indicate that the bulky side chain of valine exerts significant steric influence, dominating the accessible conformations of the adjacent alanine residue. researchgate.netresearchgate.net The study identified the γL (an inverse γ-turn) and εL (an extended structure) conformers of alanine as the most favored geometries. researchgate.net

Out of a possible 243 conformers considered in the study, 202 were located as stable energy minima. researchgate.net Among these, a significant number were identified as potential β-turns based on their backbone torsional angles (φ, ψ). However, the research suggests that β-turns may not be an inherent, highly stable conformation for an isolated this compound sequence. Instead, their formation might be preferentially induced by the local environment and steric constraints within a larger polypeptide chain or protein structure. researchgate.netresearchgate.net

Table 1: Potential β-Turn Classifications in Ac-Val-Ala-NHMe This table is based on findings from a study on the model dipeptide Ac-Val-Ala-NHMe and illustrates the potential for the this compound sequence to adopt β-turn structures.

| β-Turn Type | Number of Conformers Found | Characteristic Torsional Angles (Approximate) |

| Type I | Data not specified | φi+1 ≈ -60°, ψi+1 ≈ -30°; φi+2 ≈ -90°, ψi+2 ≈ 0° |

| Type I' | Data not specified | φi+1 ≈ +60°, ψi+1 ≈ +30°; φi+2 ≈ +90°, ψi+2 ≈ 0° |

| Type II | Data not specified | φi+1 ≈ -60°, ψi+1 ≈ +120°; φi+2 ≈ +80°, ψi+2 ≈ 0° |

| Type II' | Data not specified | φi+1 ≈ +60°, ψi+1 ≈ -120°; φi+2 ≈ -80°, ψi+2 ≈ 0° |

| Total Potential β-Turns | 47 | Various combinations |

Source: Adapted from exploratory conformational studies. researchgate.net

Molecular Dynamics (MD) Simulations of H-Val-Ala-OH in Condensed Phases

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms in a peptide over time, offering deep insights into how environmental factors like solvent and temperature influence conformational dynamics and equilibria.

Solvent Effects on Conformational Preferences and Dynamics

The surrounding solvent plays a crucial role in determining the conformational profile of a peptide by competing for hydrogen bond donors and acceptors and through dielectric screening effects. researchgate.netfrontiersin.org While specific MD simulations on H-Val-Ala-OH are not widely documented, extensive studies on its constituent amino acids and other short peptides establish clear principles.

Theoretical studies on the alanine dipeptide model (Ac-Ala-NHMe) show that the solvent can dramatically alter conformational preferences. In the gas phase, the peptide favors compact, intramolecularly hydrogen-bonded structures (e.g., C5 and inverse γ-turns). researchgate.netnih.gov In a polar solvent like water, this equilibrium shifts significantly. The stability of the conformers is reversed, with extended structures such as the polyproline II (PPII) conformation becoming the most stable. researchgate.net This is because the energetic advantage of forming intramolecular hydrogen bonds is diminished, as the peptide's polar groups can form more favorable intermolecular hydrogen bonds with the surrounding water molecules. researchgate.net

Furthermore, the polarity of the solvent modulates the stability of specific secondary structures. MD simulations of peptides have shown that intramolecular hydrogen bonds are generally weaker in polar solvents compared to nonpolar ones. nih.gov In some cases, structures like β-sheet dimers, which are stable in non-polar solvents like chloroform, can be destabilized by the addition of more polar solvents such as methanol. nih.gov

For H-Val-Ala-OH, it is therefore anticipated that in aqueous solution, it would predominantly adopt an ensemble of extended, flexible conformations, while more compact, folded structures might be more populated in less polar environments.

Table 2: General Principles of Solvent Effects on Peptide Conformation

| Solvent Environment | Dominant Interactions | Favored Peptide Conformations | Rationale |

| Gas Phase / Non-polar | Intramolecular H-bonds, van der Waals | Compact, folded (e.g., γ-turns, β-turns) | Intramolecular hydrogen bonds are energetically favorable in the absence of competing solvent interactions. researchgate.net |

| Polar (e.g., Water) | Intermolecular H-bonds (Peptide-Solvent) | Extended, flexible (e.g., PPII, β-strand) | Peptide forms hydrogen bonds with water, disrupting internal H-bonds and stabilizing open structures. researchgate.netnih.gov |

Temperature-Dependent Conformational Transitions of H-Val-Ala-OH

Temperature directly influences the kinetic energy of a peptide and its solvent, affecting conformational transitions, folding, and unfolding dynamics. Studies on elastin-like peptides, which are rich in valine, provide a model for the expected temperature-dependent behavior of this compound containing sequences.

A notable phenomenon observed in these peptides is the "inverse temperature transition" (ITT), where the peptide becomes more ordered or folded as the temperature increases over a specific range. nih.gov For an elastin-like octapeptide, MD simulations showed a folding transition occurring between approximately 10°C and 60°C, with a maximum probability of being folded around 60°C. nih.gov At temperatures above this, the peptide begins to denature and unfold. nih.gov This behavior is driven by the thermodynamics of hydrophobic hydration; as temperature rises, the ordering of water around non-polar side chains (like that of valine) becomes entropically unfavorable, promoting peptide self-association and folding to minimize the exposure of these hydrophobic groups to water.

Temperature can also trigger the formation of specific secondary structures. In studies of elastin-like polypentapeptides, a β(II)-turn conformation was observed to form on specific residues above the transition temperature, as detected by Raman and NMR spectroscopy. researchgate.net This suggests that for H-Val-Ala-OH, an increase in temperature in an aqueous environment could enhance the propensity for conformations that sequester the hydrophobic valine side chain, potentially favoring transient turn-like or other compact structures.

Table 3: Expected Temperature-Dependent Effects on H-Val-Ala-OH Conformation in Water

| Temperature Range | Primary Driving Force | Predicted Conformational Behavior | Supporting Evidence from Model Peptides |

| Low Temperature | Enthalpy, Solvation | Ensemble of extended, flexible conformations. | At low temperatures, the peptide is well-solvated and flexible. |

| Intermediate Temperature | Entropy, Hydrophobic Effect | Increased population of folded/compact states (Inverse Temperature Transition). | Elastin-like peptides show increased folding and formation of β-turns with rising temperature. nih.govresearchgate.net |

| High Temperature | High Kinetic Energy | Denaturation to random coil conformations. | Sufficient thermal energy overcomes the stabilizing interactions of the folded state. nih.gov |

Spectroscopic Characterization and Vibrational Analysis of H Val Ala Oh

Infrared (IR) Spectroscopy of H-Val-Ala-OH Zwitterions and Derivatives

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. mdpi.comslideshare.net For dipeptides like H-Val-Ala-OH, IR spectroscopy provides critical insights into their zwitterionic nature and conformational states. researchgate.net

The IR spectrum of H-Val-Ala-OH, like other peptides, is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. libretexts.org The assignment of these bands is crucial for structural analysis. In the zwitterionic form, the protonated amino group (NH3+) and the deprotonated carboxylate group (COO-) give rise to distinct vibrational signatures.

Key vibrational modes for dipeptides such as H-Val-Ala-OH include:

N-H Stretching: The stretching vibrations of the NH3+ group typically appear in the region of 3300-3000 cm⁻¹. libretexts.org

C-H Stretching: These vibrations from the valine and alanine (B10760859) side chains are observed around 2900 cm⁻¹. su.se

C=O Stretching (Amide I): This is one of the most sensitive and widely studied bands in peptides, occurring in the 1600-1700 cm⁻¹ region. diva-portal.org Its exact position is highly dependent on the secondary structure and hydrogen bonding. diva-portal.org

N-H Bending (Amide II): This band, found between 1500 cm⁻¹ and 1600 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

COO- Antisymmetric and Symmetric Stretching: The carboxylate group exhibits a strong antisymmetric stretching band around 1600-1550 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. su.se

Table 1: General IR Band Assignments for Zwitterionic Dipeptides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3000 | NH₃⁺ |

| C-H Stretching | 3000 - 2850 | Alkyl groups |

| C=O Stretching (Amide I) | 1700 - 1600 | Amide |

| N-H Bending (Amide II) | 1600 - 1500 | Amide |

| COO⁻ Antisymmetric Stretching | 1600 - 1550 | Carboxylate |

This table provides generalized ranges. Specific values for H-Val-Ala-OH would require experimental data.

The three-dimensional structure of H-Val-Ala-OH can exist in various conformations, and IR spectroscopy is a sensitive probe of this conformational landscape. researchgate.net Theoretical modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental IR spectra to identify the most stable conformers. diva-portal.orgacs.org

By calculating the vibrational frequencies for different possible conformers, a predicted IR spectrum for each can be generated. acs.org Comparison of these theoretical spectra with the experimental spectrum allows for the assignment of observed bands to specific conformers present in the sample. researchgate.netacs.org The presence of hydrogen bonds, both intramolecular and intermolecular, significantly influences the vibrational frequencies, particularly the O-H and N-H stretching modes, causing them to shift to lower frequencies (redshift) and broaden. nih.govnih.gov For instance, a change in the coordination of a metal ion in a lithiated valine complex was shown to alter the IR spectrum, reflecting a conformational change in the amino acid backbone. acs.org

Studies on similar dipeptides have successfully identified multiple conformers by correlating experimental and calculated spectra. researchgate.net The agreement between the experimental and predicted spectra for a particular conformer provides strong evidence for its existence. mdpi.com

The quality and nature of IR spectra are highly dependent on the sample preparation method. nih.gov Several advanced techniques are employed to study peptides like H-Val-Ala-OH.

KBr Pellet Technique: A common method for solid samples involves mixing the compound with potassium bromide (KBr) and pressing it into a pellet. mdpi.comscienceasia.org A novel spray and deposition technique has been used to isolate zwitterions of dipeptides like valyl-glycine in a KBr matrix, allowing for the measurement of monomeric species. researchgate.net

Attenuated Total Reflectance (ATR): ATR-FTIR is a powerful technique for analyzing solid or liquid samples with minimal preparation. mdpi.comirdg.org It is particularly useful for surface analysis and for strongly absorbing samples. irdg.org

Matrix Isolation (MI) Spectroscopy: In this technique, molecules are trapped in an inert solid matrix (like argon) at very low temperatures. mdpi.com This minimizes intermolecular interactions and allows for the study of individual conformers. nih.gov This method is particularly effective for resolving congested spectra and observing subtle conformational differences. mdpi.comnih.gov

Synchrotron Radiation-Based FTIR (SR-FTIR): The high brightness of a synchrotron source enables high-resolution microspectroscopy, allowing for the analysis of very small sample areas. mdpi.comnih.gov

These techniques, often combined with computational methods, provide a comprehensive understanding of the vibrational properties and structure of H-Val-Ala-OH. mdpi.comscienceasia.org

Correlation of IR Spectra with Predicted Molecular Conformers

Terahertz (THz) Spectroscopic Investigations of H-Val-Ala-OH Solid-State Forms

Terahertz (THz) spectroscopy, operating in the far-infrared region (typically 0.1-10 THz or 3.3-333 cm⁻¹), probes low-frequency vibrations. frontiersin.org These motions include large-scale collective vibrations of the molecular skeleton, intermolecular interactions like hydrogen bonding, and lattice phonons in crystalline solids. frontiersin.orgmdpi.com This makes THz spectroscopy exceptionally sensitive to the solid-state packing and conformation of biomolecules. uq.edu.au

Dipeptides with hydrophobic side chains, such as L-Val-L-Ala, can self-assemble into nanotube structures with well-defined hydrogen-bonding networks. researchgate.net THz spectroscopy has been used to investigate the low-frequency vibrational modes of these nanotubes. uq.edu.auresearchgate.net

Table 2: Example of a Low-Frequency Vibrational Peak in a Dipeptide Nanotube

| Dipeptide | Peak Position (cm⁻¹) | Measurement Temperature (K) |

|---|

Data sourced from a study on Val-Ala nanotubes. uq.edu.au

The porous channels within dipeptide nanotubes can host solvent molecules like water. researchgate.net The presence and removal of these co-crystallized solvent molecules can perturb the THz spectrum. researchgate.net THz spectroscopy is sensitive to these subtle changes in the crystal environment. acs.org

For hydrophobic nanotubes like those formed by Ala-Val, the removal of co-crystallized water or other solvent molecules resulted in small but measurable shifts (a few cm⁻¹) in the positions of some spectral features in the THz region. researchgate.net In the case of this compound, these spectral changes were even smaller, suggesting that the stronger hydrogen-bonding network in this compound is less affected by the hydrophobic interactions with the solvent molecules. researchgate.net This demonstrates the ability of THz spectroscopy to probe not only the peptide structure itself but also its interaction with the immediate solvent environment within the crystal lattice. mdpi.comacs.org The interaction with water molecules can introduce significant anharmonicity into the observed lattice vibrations, which must be considered when comparing experimental and calculated spectra. mdpi.com

Analysis of Low-Frequency Vibrational Modes in Dipeptide Nanotubes

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Val-Ala-OH Solution-State Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. frontiersin.orgias.ac.in Unlike crystallography, which provides a static picture in the solid state, NMR reveals information about the ensemble of conformations that a flexible molecule like H-Val-Ala-OH adopts under physiological conditions. frontiersin.org Key NMR parameters, including chemical shifts, scalar (J) coupling constants, and the Nuclear Overhauser Effect (NOE), provide detailed insights into its solution-state behavior.

Chemical Shifts (δ): The chemical shift of a nucleus (e.g., ¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment. For H-Val-Ala-OH, variations in chemical shifts from random coil values can indicate the presence of stable secondary structures. uzh.ch For instance, the ¹Hα chemical shift is a known indicator of backbone conformation. Sequence differences between H-Val-Ala-OH and its isomer H-Ala-Val-OH would result in distinct chemical shifts for the α-protons, highlighting the sensitivity of NMR to the primary structure. walisongo.ac.id

Scalar (J) Coupling Constants: The through-bond coupling between nuclei, particularly the three-bond coupling between the amide proton and the alpha-proton (³J(HN,Hα)), is invaluable for determining backbone dihedral angles (φ). The Karplus equation relates the magnitude of ³J(HN,Hα) to the φ angle, allowing for the characterization of conformational preferences. nih.gov Studies on dipeptides have shown that these coupling constants are sensitive to solvent and pH, reflecting changes in conformational populations. nih.govpnas.org For example, a larger coupling constant is often indicative of a more extended or β-sheet-like conformation. researchgate.net

Nuclear Overhauser Effect (NOE): NOE provides information about through-space distances between protons that are close to each other (typically < 5 Å). By analyzing NOE patterns, it is possible to determine the proximity of different parts of the peptide, which is crucial for defining its tertiary structure and folding. For a small, flexible dipeptide like H-Val-Ala-OH, intra-residue and inter-residue NOEs help to define the relative orientation of the amino acid side chains and the peptide backbone. uzh.ch

Together, these NMR parameters are used to calculate and model the conformational landscape of H-Val-Ala-OH in solution, revealing the populations of different conformers, such as extended β-strands or polyproline II (PII) helices. pnas.org

| Residue | Proton | Typical Chemical Shift (δ) ppm |

|---|---|---|

| Valine (N-terminal) | NH | ~8.2 |

| Hα | ~4.2-4.3 | |

| Hβ | ~2.0-2.1 | |

| γ-CH₃ | ~0.9 | |

| Alanine (C-terminal) | NH | ~8.2-8.3 uzh.ch |

| Hα | ~4.3-4.4 uzh.ch | |

| β-CH₃ | ~1.4 uzh.ch |

| Residue | Carbon | Typical Chemical Shift (δ) ppm |

|---|---|---|

| Valine | C' (Carbonyl) | ~175-178 |

| Cα | ~61-63 | |

| Cβ | ~31-33 | |

| Cγ | ~19-21 | |

| Alanine | C' (Carbonyl) | ~177-178 |

| Cα | ~52-54 | |

| Cβ | ~18-20 |

Self Assembly and Supramolecular Architectures of H Val Ala Oh

Mechanisms and Driving Forces of H-Val-Ala-OH Self-Assembly

The spontaneous organization of H-Val-Ala-OH molecules into higher-order structures is governed by a combination of forces. These include hydrophobic interactions, hydrogen bonding, and electrostatic and van der Waals forces, which collectively dictate the final morphology of the self-assembled nanostructures. frontiersin.orgchinesechemsoc.org

Hydrophobic interactions are a primary driving force in the self-assembly of peptides, including H-Val-Ala-OH. chinesechemsoc.orgroyalsocietypublishing.org The nonpolar side chains of the valine and alanine (B10760859) residues tend to minimize their contact with water molecules, leading them to aggregate and form a hydrophobic core. rsc.org This entropic effect is crucial for the initial association of the dipeptide molecules. chinesechemsoc.org The valine residue, being more hydrophobic than alanine, significantly contributes to this effect. researchgate.net The strength of these hydrophobic interactions can be influenced by factors such as temperature and the concentration of the dipeptide in the solution. researchgate.net In some dipeptide systems, hydrophobic interactions have been identified as the main driver of assembly, particularly in high dielectric solvents. bath.ac.uk

| Driving Force | Description | Key Features in H-Val-Ala-OH Assembly |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | Driven by the nonpolar side chains of Valine and Alanine, forming a hydrophobic core. rsc.org |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Forms extended networks between peptide backbones, promoting ordered structures like β-sheets. frontiersin.orgchinesechemsoc.orgroyalsocietypublishing.org |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | Occur between the terminal NH3+ and COO- groups, influenced by pH and ionic strength. royalsocietypublishing.orgrsc.org |

| Van der Waals Forces | Weak, short-range attractions between molecules. | Contribute to the close packing of side chains within the aggregated structure. rsc.orgmdpi.com |

Role of Intermolecular Hydrogen Bonding in H-Val-Ala-OH Nanostructures

Morphological Diversity of H-Val-Ala-OH Self-Assemblies

The self-assembly of H-Val-Ala-OH can lead to a variety of distinct nanostructures, demonstrating the morphological versatility of this simple dipeptide. The specific morphology is highly sensitive to the environmental conditions, particularly the solvent used. researchgate.net

Under specific conditions, H-Val-Ala-OH has been observed to self-assemble into well-defined nanotubes. These hollow, cylindrical structures are formed through the hierarchical organization of the dipeptide molecules. researchgate.net The formation of these nanotubes is often initiated by the creation of β-sheet-like structures through intermolecular hydrogen bonding, which then curve and close to form the tubular architecture. nih.gov Characterization techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to visualize the morphology and dimensions of these nanotubes. researchgate.net Spectroscopic methods like circular dichroism can provide insights into the helical packing of the dipeptides within the nanotube walls. researchgate.net The diameter and length of these nanotubes can be influenced by factors like peptide concentration and the solvent environment. nih.gov

| Nanostructure | Formation Principle | Characterization Techniques |

| Nanotubes | Hierarchical assembly involving β-sheet formation and subsequent curvature. nih.gov | TEM, SEM, Circular Dichroism researchgate.netresearchgate.net |

| Vesicles/Nanospheres | Assembly in specific solvents leading to enclosed, spherical structures. bath.ac.uk | Microscopy techniques. |

| Nanofibers/Nanoribbons | One-dimensional growth driven by strong, directional hydrogen bonding. chinesechemsoc.org | Atomic Force Microscopy (AFM), TEM. |

The choice of solvent has a profound impact on the self-assembly pathway and the final morphology of H-Val-Ala-OH structures. researchgate.netnih.gov Different solvents can alter the balance of intermolecular forces, leading to transitions between different types of nanostructures. For example, a solvent that strongly interacts with the peptide may disrupt the hydrogen bonding network required for nanotube formation, leading to the formation of other morphologies like vesicles or nanofibers. bath.ac.uk The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent are all critical parameters that influence the assembly process. researchgate.net By systematically changing the solvent or using solvent mixtures, it is possible to control and tune the morphology of the resulting H-Val-Ala-OH nanostructures, offering a pathway to create materials with specific desired properties. nih.govacs.org This sensitivity to the solvent environment underscores the dynamic and adaptable nature of dipeptide self-assembly. mdpi.com

Formation of H-Val-Ala-OH Hydrogels and Their Structural Integrity

Peptide-based hydrogels are a class of biomaterials that are increasingly recognized for their versatility and biocompatibility. jpt.com These three-dimensional, water-rich networks are formed through the self-assembly of peptides and can mimic the properties of biological tissues. jpt.com The formation of these hydrogels is often triggered by environmental cues such as pH, temperature, or the concentration of the peptide solution. jpt.com

The structural integrity of these hydrogels is maintained by non-covalent interactions, including hydrogen bonding and van der Waals forces. jpt.com This allows them to be biodegradable and biocompatible, making them suitable for applications in tissue engineering, drug delivery, and regenerative medicine. jpt.comjpt.com

Table 1: Factors Influencing Peptide Hydrogel Formation

| Factor | Description |

| pH | Changes in pH can alter the charge of amino acid residues, affecting the electrostatic interactions that drive self-assembly. quora.com |

| Temperature | Temperature can influence the stability of non-covalent bonds, such as hydrogen bonds, which are crucial for hydrogel network formation. quora.com |

| Ionic Strength | The concentration of ions in the solution can screen or enhance electrostatic interactions between peptide molecules. nih.gov |

| Peptide Concentration | A critical concentration of the peptide is often required to initiate the self-assembly process that leads to gelation. jpt.com |

H-Val-Ala-OH as a Model System for Amyloid Fibril Formation and Inhibition Research

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. H-Val-Ala-OH serves as a valuable model system for studying the fundamental mechanisms of amyloid formation. rsc.org The simplicity of this dipeptide allows for detailed investigation into the early stages of aggregation and the factors that influence the final structure of the fibrils.

Investigation of Early-Stage Aggregation Pathways of Valylalanine

The process of protein aggregation is complex and can be initiated by various molecular stresses that disrupt a protein's normal, stable structure. biorxiv.org These stresses can lead to the formation of transient, metastable states that act as precursors to aggregation. biorxiv.org Research into these early stages is critical for understanding and potentially inhibiting the formation of both amorphous and fibrillar aggregates. biorxiv.orgnih.gov

Strategies are being developed to target these early aggregation precursors, independent of the final aggregate structure. biorxiv.org This involves designing peptides that can interact with these dynamic states and prevent them from proceeding down the aggregation pathway. biorxiv.orgnih.gov

Table 2: Key Aspects of Early-Stage Aggregation Research

| Research Focus | Key Findings and Approaches |

| Identifying Precursor States | Molecular stresses like mutations or environmental changes can create unstable protein states that are prone to aggregation. biorxiv.org |

| Targeting Aggregation Precursors | Peptides are being designed to specifically interact with and inhibit these early, dynamic precursor states. biorxiv.orgnih.gov |

| Cross-Mechanistic Inhibition | The goal is to develop inhibitors that are effective against both amorphous and amyloid aggregation pathways. nih.gov |

Influence of Chirality and Environmental Factors on H-Val-Ala-OH Fibril Morphology

The final morphology of amyloid fibrils is highly dependent on a variety of factors, including the chirality of the constituent molecules and the environmental conditions during their formation. researchgate.netnih.gov

Chirality: The handedness of the amino acid building blocks can have a profound impact on the structure of the resulting fibrils. nih.gov Studies have shown that even a single amino acid change can reverse the helical twist of a fibril. nih.gov This highlights the intricate relationship between molecular chirality and the supramolecular structure of the aggregates. pnas.org The chirality of molecules can be a critical factor in their ability to form gels and other self-assembled structures. researchgate.net

Environmental Factors: Conditions such as pH, temperature, and ionic strength play a significant role in the kinetics of fibril formation and their final morphology. nih.gov For instance, changes in pH can affect the charge of the protein and influence fibril formation. Similarly, temperature can impact protein dynamics and stability, while ionic strength can modulate the electrostatic interactions that drive aggregation. These factors can influence the nucleation process, which is often the rate-limiting step in fibril assembly. nih.gov The interplay of these variables can lead to a variety of fibril polymorphs, each with distinct structural characteristics. nih.gov

Table 3: Factors Affecting Fibril Morphology

| Factor | Influence on Fibril Structure |

| Chirality | Determines the handedness and twist of the fibrillar structures. nih.govpnas.org |

| pH | Affects the charge on amino acid side chains, influencing intermolecular interactions. quora.com |

| Temperature | Can promote protein unfolding and increase the rate of aggregation. quora.com |

| Ionic Strength | Modulates electrostatic interactions, which can either promote or inhibit fibril formation. nih.gov |

Degradation Pathways and Stability Kinetics of H Val Ala Oh

Hydrolytic Degradation of the Peptide Bond in H-Val-Ala-OH

The hydrolysis of the amide bond in H-Val-Ala-OH results in the formation of its constituent amino acids, valine and alanine (B10760859). This process is a key pathway for its degradation in aqueous environments. The stability of this bond is significant due to the hydrophobic nature of the amino acid side chains involved. kuleuven.be

Kinetics of H-Val-Ala-OH Hydrolysis in Aqueous Solutions

The degradation of dipeptides via hydrolysis generally follows pseudo-first-order kinetics. nih.gov The rate of this reaction is significantly influenced by the steric hindrance presented by the side chains of the amino acid residues. Bonds between amino acids with bulky, hydrophobic side chains, such as valine and alanine, are known to be relatively stable and hydrolyze at a slow rate. kuleuven.beclockss.org

Research on the hydrolysis of a series of Gly-X dipeptides (where X is the C-terminal amino acid) demonstrated that the rate of peptide bond cleavage decreases as the steric bulk of the C-terminal residue's side chain increases. In a study conducted at 60 °C and a pD of 5.4, the observed rate constant (k_obs) for Gly-Ala was more than double that for Gly-Val. kuleuven.be This suggests that the isopropyl group of the valine residue provides more significant steric hindrance to the nucleophilic attack of water on the carbonyl carbon of the peptide bond compared to the methyl group of alanine. Consequently, the hydrolysis of the Val-Ala peptide bond is expected to be a relatively slow process. kuleuven.be

Table 1: Influence of C-Terminal Amino Acid Side Chain on Hydrolysis Rate of Gly-X Dipeptides Data from a study on Gly-X dipeptides at pD 5.4 and 60 °C, illustrating the effect of side chain volume on the observed rate constant (k_obs).

| Dipeptide | C-Terminal Residue (X) | k_obs (s⁻¹) (× 10⁻⁷) |

| Gly-Ala | Alanine | 3.89 ± 0.37 |

| Gly-Val | Valine | 1.71 ± 0.19 |

| Gly-Leu | Leucine | 1.72 ± 0.35 |

| Gly-Ile | Isoleucine | 0.81 ± 0.11 |

Source: Adapted from kinetic measurements of Gly-X dipeptide hydrolysis. kuleuven.be

pH-Rate Profiles and Catalytic Mechanisms of Valylalanine Degradation

The rate of H-Val-Ala-OH hydrolysis is highly dependent on the pH of the aqueous solution. A pH-rate profile, which plots the logarithm of the observed rate constant against pH, typically reveals regions of specific acid catalysis, specific base catalysis, and pH-independent (water-catalyzed) hydrolysis. slideshare.netuwo.ca

For dipeptides, maximum stability is often observed in the slightly acidic to neutral pH range. For instance, the dipeptide L-alanyl-L-glutamine (Ala-Gln) exhibits its maximum stability at approximately pH 6.0. nih.gov At pH values below this point, the degradation is subject to specific acid catalysis, where the reaction rate is proportional to the concentration of hydrogen ions (H⁺). Conversely, at pH values above the point of maximum stability, the degradation is accelerated by specific base catalysis, with the rate being proportional to the concentration of hydroxide (B78521) ions (OH⁻). nih.govuwo.ca The catalytic mechanism in acidic solution involves protonation of the peptide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. tandfonline.com

Given the structural similarities, the pH-rate profile for H-Val-Ala-OH is expected to be a V-shaped or U-shaped curve, characteristic of molecules susceptible to both acid and base catalysis, with a zone of optimal stability likely between pH 5 and 7. nih.govresearchgate.net

Influence of N-Terminal Amino Acid Residue on Degradation Rates

The identity of the N-terminal amino acid residue has a pronounced effect on the degradation rate of dipeptides. Studies on a series of glutamine-containing dipeptides (X-Gln) have shown that the bulkiness of the N-terminal side chain is inversely related to the degradation rate. The observed rate constants decreased as the N-terminal residue became more sterically hindered. nih.gov

This trend indicates that the bulky isopropyl side chain of valine provides significant steric shielding, which slows the rate of degradation compared to dipeptides with smaller N-terminal residues like glycine (B1666218) or alanine. This steric effect likely hinders the approach of catalytic species (H⁺ or OH⁻) and water molecules to the peptide bond. nih.gov Therefore, with valine at the N-terminus, H-Val-Ala-OH is expected to be more stable against hydrolytic cleavage than corresponding dipeptides like H-Ala-Ala-OH or H-Gly-Ala-OH under identical conditions.

Table 2: Influence of N-Terminal Amino Acid on Dipeptide Degradation Rate Constants Data from a study on X-Gln dipeptides, showing the effect of the N-terminal residue on the degradation rate.

| Dipeptide | Degradation Rate Constant Order |

| Gly-Gln | Fastest |

| Ala-Gln | ↓ |

| Leu-Gln | ↓ |

| Val-Gln | ↓ |

| Ile-Gln | Slowest |

Source: Adapted from degradation kinetics study of glutamine dipeptides. nih.gov

Cyclization of H-Val-Ala-OH to Diketopiperazines (DKPs)

A second major degradation pathway for H-Val-Ala-OH is an intramolecular condensation reaction, where the N-terminal amino group attacks the C-terminal carboxyl group, leading to the formation of a six-membered ring structure known as a diketopiperazine (DKP), specifically cyclo(this compound), with the elimination of a water molecule. This reaction is particularly relevant in the solid state and can be initiated by heating. uoguelph.caresearchgate.net

Solid-State Cyclization Kinetics and Mechanisms

The cyclization of dipeptides in the solid state can be achieved by heating, providing a high-yield, solvent-free method for producing DKPs. uoguelph.caresearchgate.net The process is an endothermic reaction that yields a stereochemically pure cyclic product. researchgate.net

Kinetic studies on the solid-state cyclization of L-alanyl-L-valine (the reverse sequence of H-Val-Ala-OH) have been performed using non-isothermal kinetic approaches to determine parameters such as activation energy and the Arrhenius factor. uoguelph.ca The kinetics of such solid-state reactions are complex and can be described by various kinetic models, with autocatalytic reaction models sometimes providing the best fit. uoguelph.ca The sequence of the amino acids significantly impacts the reaction kinetics. Studies comparing L-alanyl-L-isoleucine and L-isoleucyl-L-alanine revealed differences in their cyclization parameters, underscoring the importance of the residue order. nih.gov This suggests that the kinetic parameters for the cyclization of H-Val-Ala-OH would differ from those of H-Ala-Val-OH.

Factors Influencing DKP Formation from H-Val-Ala-OH

Several factors influence the rate and yield of DKP formation from H-Val-Ala-OH, both in the solid state and in solution.

Temperature and pH: Heating is a primary driver for solid-state cyclization. uoguelph.ca In solution, both temperature and pH are critical. DKP formation from linear peptides is significantly enhanced at higher temperatures (e.g., 100°C). researchgate.net The optimal pH for DKP formation from dipeptides in solution is often around neutral (pH 7.0), with the reaction rate decreasing significantly in strongly alkaline conditions. researchgate.net

Amino Acid Sequence and Side Chain Structure: The structure and sequence of the amino acids are paramount. The presence of a proline residue is known to greatly facilitate DKP formation due to its propensity to adopt a cis peptide bond conformation, which pre-organizes the peptide backbone for cyclization. nih.gov For non-proline dipeptides like H-Val-Ala-OH, the inherent conformational preferences and the steric bulk of the side chains are key. In solution, dipeptides with nonpolar N-terminal residues like valine tend to form DKPs more slowly than those with polar or charged residues. nih.gov In the solid state, factors such as the efficiency of crystal packing and the number of intermolecular hydrogen bonds determine the thermal stability; a more stable crystal structure generally requires a higher temperature to initiate cyclization. uoguelph.caresearchgate.net The size of the side groups is also a factor, with smaller side groups often leading to higher thermal stability and, consequently, a slower rate of DKP formation. researchgate.net

Conformation: The cyclization reaction requires the N-terminal amino group and the C-terminal carboxyl group to be in close proximity. Any factor that favors a folded or "cis-like" conformation of the dipeptide will facilitate DKP formation. For example, dipeptides containing α-aminoisobutyric acid (Aib) cyclize readily because the gem-dialkyl groups on the α-carbon introduce conformational constraints that favor cyclization. clockss.org While H-Val-Ala-OH does not have such constraints, its solid-state conformation within the crystal lattice will be a determining factor in its reactivity. uoguelph.ca

Epimerization and Racemization Studies of H-Val-Ala-OH

A critical aspect of peptide stability is the maintenance of stereochemical integrity at the α-carbon of each amino acid residue. thieme-connect.de Epimerization is the change in configuration at one of several chiral centers in a molecule, while racemization refers to the process of forming an equal mixture of enantiomers (a 1:1 mixture of D and L forms). thieme-connect.demdpi.com In the context of a dipeptide like H-L-Val-L-Ala-OH, epimerization at the valine residue would yield H-D-Val-L-Ala-OH, whereas racemization would lead to a mixture of H-L-Val-L-Ala-OH and H-D-Val-L-Ala-OH. These processes can be catalyzed by bases, which abstract the proton from the α-carbon. mdpi.com

Kinetics of Chiral Inversion in H-Val-Ala-OH and its Derivatives

Kinetic studies reveal that amino acids within peptides can racemize significantly faster than free amino acids. For instance, in one study, the dipeptide Ala-Gly racemized 20 times faster than free alanine, and Gly-Ala racemized 66 times faster. researchgate.net This accelerated rate is a key feature of peptide stability. The cyclization of dipeptides to form diketopiperazines (DKPs) further complicates the kinetics, as this process can also lead to fast racemization of heterochiral dipeptides. researchgate.net

The rate of chiral inversion is highly dependent on pH. researchgate.net The relative kinetic stability of dipeptide diastereoisomers can shift dramatically with changes in pH, highlighting a dynamic system where thermodynamically more stable forms can be kinetically destabilized under certain conditions. researchgate.net

The table below illustrates the comparative racemization rates mentioned in related studies.

| Compound | Relative Racemization Rate | Reference Compound | Source |

|---|---|---|---|

| Ala-Gly | 20x faster | Free Alanine | researchgate.net |

| Gly-Ala | 66x faster | Free Alanine | researchgate.net |

| Diketopiperazine (from Gly-Ala) | 2x faster | Gly-Ala | researchgate.net |

Impact of Neighboring Group Effects on Valylalanine Racemization

Neighboring group participation (NGP) occurs when a functional group within a molecule acts as an internal nucleophile during a reaction, often leading to significant rate enhancements and specific stereochemical outcomes. libretexts.org In peptides, the adjacent amino acid residue can exert a neighboring group effect on the rate of racemization.

Research on dipeptide racemization supports the influence of these neighboring groups. researchgate.net The steric hindrance of the adjacent residue can impact the stability of the transition state during epimerization. For example, studies comparing dipeptides with different C-terminal residues (e.g., Phg-Ala vs. Phg-Val) have shown that the steric bulk of the neighboring residue (valine being more hindered than alanine) can enhance the diastereoselective excess, indicating a direct influence on the epimerization process. mdpi.com The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization in peptide chemistry, and the stability and formation rate of this intermediate are influenced by the nature of the adjacent amino acid side chain. This highlights that the racemization kinetics at one chiral center of H-Val-Ala-OH are intrinsically linked to the properties of the adjacent residue.

Advanced Synthesis Methodologies for H Val Ala Oh and Analogues

Optimization of Solid-Phase Peptide Synthesis (SPPS) for H-Val-Ala-OH Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, offering a streamlined process where the peptide is assembled on an insoluble polymer support. bachem.com However, the synthesis of sequences containing hydrophobic amino acids like valine and alanine (B10760859) is often complicated by on-resin aggregation, which can lead to incomplete reactions and low purity of the final product. sigmaaldrich.com Optimizing SPPS for H-Val-Ala-OH focuses on overcoming these challenges through careful selection of resins, coupling reagents, and reaction conditions.

Research Findings:

The efficiency of SPPS is highly dependent on the choice of the solid support. For the synthesis of peptides with a C-terminal carboxylic acid like H-Val-Ala-OH, polystyrene-based resins functionalized with a Wang linker are commonly used. appliedpolytech.com The properties of the resin, such as loading capacity and bead size, are critical; lower loading is often preferred for difficult sequences to minimize intermolecular chain aggregation, while smaller beads can improve reaction kinetics due to a higher surface-area-to-volume ratio. bachem.comiris-biotech.de Recent advancements have introduced resins with modified backbones, such as diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene (DEG-PS), which exhibit reduced hydrophobicity and improved swelling properties, leading to higher purities and yields for challenging hydrophobic peptides. rsc.org

Coupling reagents are essential for forming the peptide bond. For sterically hindered couplings, such as attaching an N-protected valine, highly reactive aminium/uronium or phosphonium (B103445) salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed to ensure the reaction goes to completion. sigmaaldrich.com The combination of a carbodiimide (B86325) like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is another effective strategy that can also help suppress racemization. rsc.org

To further mitigate aggregation and improve reaction efficiency, various optimization strategies have been developed. These include:

Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., 40-90°C) can disrupt secondary structure formation and accelerate slow reactions. rsc.org

Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can disrupt hydrogen bonding networks that lead to aggregation. sigmaaldrich.com

Optimized Solvent Systems: While DMF is the traditional solvent for SPPS, alternative solvents or mixtures, such as N-methyl-2-pyrrolidone (NMP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can improve resin swelling and reagent solubility, leading to better outcomes for difficult sequences. rsc.orgrsc.org

| Optimization Parameter | Strategy | Rationale & Research Finding | Primary Reference(s) |

|---|---|---|---|

| Resin Selection | DEG-PS Wang Resin | Offers reduced hydrophobicity and enhanced flexibility, improving yields and purities for hydrophobic sequences compared to traditional polystyrene resins. | rsc.org |

| Low-Loading Resin (e.g., 0.3-0.5 mmol/g) | Increases the distance between growing peptide chains, reducing intermolecular aggregation common in hydrophobic sequences. | iris-biotech.de | |

| Coupling Reagents | HATU, HCTU, PyBOP | Highly reactive reagents that are effective for coupling sterically hindered amino acids like Valine. | sigmaaldrich.commesalabs.com |

| DIC / Oxyma Pure | An efficient, cost-effective combination that minimizes racemization and is suitable for automated synthesis. | rsc.orgrsc.org | |

| Reaction Conditions | Microwave-Assisted Synthesis | Significantly accelerates coupling and deprotection reactions, reducing overall synthesis time and potentially improving purity. | cem.com |

| Elevated Temperature (40-90°C) | Disrupts secondary structure formation on the resin, improving reaction kinetics for difficult couplings. | rsc.org | |

| Solvent System | Use of NMP or 2-MeTHF | Alternative solvents can offer superior swelling and solvation properties for the resin and peptide, mitigating aggregation issues. | rsc.orgrsc.org |

Stereoselective Synthesis and Resolution of H-Val-Ala-OH Enantiomers

The biological activity of peptides is critically dependent on their stereochemistry. H-Val-Ala-OH can exist as four distinct stereoisomers: H-L-Val-L-Ala-OH, H-D-Val-D-Ala-OH, H-L-Val-D-Ala-OH, and H-D-Val-L-Ala-OH. The synthesis of a specific, desired stereoisomer requires precise control over the chirality of the starting materials and reaction conditions that prevent racemization.

Research Findings:

The most direct method for the stereoselective synthesis of a particular H-Val-Ala-OH isomer is to use enantiomerically pure Nα-protected amino acids (e.g., Fmoc-L-Val-OH and Fmoc-L-Ala-OH) as building blocks in a sequential synthesis. researchgate.netconicet.gov.ar A critical consideration during this process is the potential for racemization, especially during the activation of the carboxylic acid group for coupling. The choice of coupling reagent is paramount; modern reagents such as o-NosylOXY have been specifically developed to provide remarkable retention of stereochemistry, ensuring high optical purity in the final peptide. peptide.comnih.gov

When a mixture of stereoisomers is present, or for analytical verification of enantiomeric purity, resolution is necessary. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. uni-giessen.de

Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic phases, such as CHIRALPAK® ZWIX(+), have proven effective for the direct stereoselective resolution of di- and tripeptides. chiraltech.commdpi.com These columns operate via a double ion-pairing mechanism and can resolve all four stereoisomers of dipeptides like DL-Leu-DL-Val. chiraltech.com

Macrocyclic Glycopeptide CSPs: Stationary phases based on macrocyclic antibiotics like teicoplanin are also highly effective for separating underivatized amino acids and dipeptides. mst.edu These columns can achieve enantioseparation in simple hydro-organic mobile phases, which simplifies analyte recovery. mst.edu

Capillary Electrophoresis (CE): CE offers an alternative high-resolution method, particularly when coupled with chiral selectors like cyclodextrins in the background electrolyte, for separating amino acid and peptide enantiomers. acs.org

| Technique | Chiral Selector / Stationary Phase | Applicability & Findings | Primary Reference(s) |

|---|---|---|---|

| Chiral HPLC | CHIRALPAK® ZWIX(+) / ZWIX(-) | Cinchona alkaloid-derived zwitterionic CSP. Effective for resolving enantiomers and diastereomers of various dipeptides using a polar organic mobile phase (e.g., Methanol/Water with additives). | chiraltech.commdpi.com |

| Teicoplanin-based CSP | A macrocyclic glycopeptide phase capable of resolving enantiomers of underivatized amino acids and dipeptides. Can resolve L,D- from D,L-dipeptides. | mst.edu | |

| Chirasil®-L-Val | A chiral gas chromatography (GC) column used to separate derivatized dipeptide stereoisomers (e.g., N-trifluoroacetyl methyl esters). | uni-giessen.de | |

| Capillary Electrophoresis (CE) | γ-Cyclodextrin and Micelles (e.g., STC) | Used as chiral selectors in the background electrolyte to resolve enantiomers of amino acids and potentially short peptides. | acs.org |

Development of H-Val-Ala-OH Analogues with Non-Proteinogenic Amino Acids

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a major focus of medicinal chemistry. wikipedia.org Replacing one or both residues of H-Val-Ala-OH with non-proteinogenic (or non-canonical) amino acids can impart novel properties, such as increased metabolic stability, enhanced binding affinity, or unique structural constraints. bachem.comwikipedia.org Non-proteinogenic amino acids are those not found among the 22 naturally encoded in the genetic code. wikipedia.org

Research Findings:

The synthesis of H-Val-Ala-OH analogues containing non-canonical amino acids can be achieved using several advanced strategies. The most common approach involves the synthesis of an appropriately protected non-canonical amino acid building block, which can then be incorporated into a peptide sequence using standard SPPS protocols. nih.govjst.go.jp This allows for the site-specific introduction of a vast array of chemical functionalities.

Examples of synthetic strategies and resulting analogues include:

Incorporation of Fluorinated Amino Acids: Analogues such as H-Ala-TFM-Leu-OH (where TFM is a trifluoromethyl-containing amino acid) can be synthesized. researchgate.net Fluorinated amino acids are of interest for their ability to alter electronic properties and enhance metabolic stability. Their synthesis often involves multi-step procedures to create the fluorinated building block prior to peptide coupling. researchgate.netmdpi.com

Scaffold-Based Peptidomimetics: Instead of a linear peptide backbone, a non-peptidic scaffold can be used to position the side chains of valine and alanine in a bioactive conformation. For example, dipeptides have been linked to a D-glucopyranosyl scaffold to create water-soluble peptidomimetics. nih.gov Heterocyclic scaffolds, such as substituted lactams, are also widely used to mimic constrained dipeptide turns. upc.edu

Incorporation of Conformationally Constrained Residues: Non-canonical amino acids like α-aminoisobutyric acid (Aib) can be introduced into a peptide sequence to induce a specific secondary structure, such as a helix or turn. mdpi.com Ferrocene-based amino acids can also act as templates to induce turn structures in dipeptides. researchgate.net

Direct Modification on a Peptidic Substrate: Novel methods allow for organic reactions to be performed directly on a peptide. jst.go.jp For instance, using a hydrophobic anchor-supported peptide, reactions like ring-closing metathesis or Friedel-Crafts alkylation can be applied to peptide substrates to generate non-canonical residues in situ. jst.go.jp

| Analogue Type | Example Non-Proteinogenic Amino Acid (NPAA) | Synthetic Strategy | Potential Advantage | Primary Reference(s) |

|---|---|---|---|---|

| Fluorinated Analogue | Trifluoromethylated Cysteine | Stereoselective synthesis of the NPAA building block from a precursor like serine, followed by incorporation via peptide coupling. | Enhanced metabolic stability and altered electronic properties for imaging applications. | researchgate.net |

| Sugar-Based Mimetic | D-glucopyranosyl scaffold | Hydrophobic dipeptides (e.g., Ala-Val) are chemically linked to a sugar backbone. | Combines hydrophobic recognition with a hydrophilic, structure-inducing scaffold. | nih.gov |

| Heterocycle-Based Mimetic | Lactam or Pyrrolo-pyrazole scaffold | A heterocyclic core is used to mimic the peptide backbone and orient side chains. | Creates rigid conformations to mimic specific secondary structures like β-turns. | upc.eduacs.org |

| Conformationally Constrained Analogue | α-Aminoisobutyric acid (Aib) | Incorporation of the protected Aib building block using SPPS or enzymatic ligation. | Induces defined secondary structures (e.g., helices). | mdpi.com |

| Organometallic Analogue | 1'-Aminoferrocene-1-carboxylic acid (Fca) | Coupling of the ferrocene (B1249389) scaffold with standard amino acids. | Induces stable turn structures and provides resistance to enzymatic degradation. | researchgate.net |

H Val Ala Oh in Advanced Biomedical and Materials Science Research Applications

H-Val-Ala-OH as a Core Motif in Peptide Drug Conjugates (ADCs) Research

The Val-Ala (valine-alanine) dipeptide is a crucial component in the design of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. nih.govnih.gov ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. nih.gov The linker, which connects the antibody to the cytotoxic payload, is a critical element for the stability and efficacy of the ADC.

The H-Val-Ala-OH motif is particularly valuable as a cleavable linker, meaning it is designed to be stable in the bloodstream but efficiently broken down once inside the target cancer cell, releasing the cytotoxic drug. This cleavage is often mediated by enzymes, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells. researchgate.netresearchgate.net

Design and Optimization of Linkers for H-Val-Ala-OH-Based ADCs

The design of linkers for ADCs is a critical aspect that directly influences their stability, targeting, and the effective release of the cytotoxic payload. The this compound linker has emerged as a promising alternative to the more common valine-citrulline (Val-Cit) linker. nih.gov One of the key advantages of the this compound linker is its higher hydrophilicity, which can be beneficial when working with lipophilic payloads, helping to prevent aggregation issues that can occur with high drug-to-antibody ratios (DARs). In fact, the this compound linker has been shown to achieve DARs as high as 7.4.

Research has focused on optimizing these linkers to ensure they are cleaved efficiently in the specific intracellular environment of the target cell. This precision design aims to enhance the therapeutic efficacy of the ADC while reducing off-target toxicity. Studies have compared the performance of this compound and Val-Cit linkers, with findings suggesting that this compound can offer comparable performance in terms of in vitro stability and cathepsin B-mediated cleavage. nih.gov For instance, a study generating an anti-HER2 ADC with a this compound linker and a monomethyl auristatin E (MMAE) payload demonstrated potent anti-tumor activity and negligible toxicity in a xenograft model. nih.gov

Here is a table summarizing a comparative study of this compound and Val-Cit linkers:

| Linker Type | Key Feature | Advantage in High DAR Structures | Example of Use | Reference |

| This compound | Higher hydrophilicity | Less aggregation | Loncastuximab tesirine | |

| Val-Cit | Excellent plasma stability | Prone to aggregation | Brentuximab vedotin |

Investigating Controlled Release Mechanisms in Targeted Delivery Systems

The controlled release of the cytotoxic drug from an ADC is paramount to its therapeutic success. The mechanism for this compound-based linkers relies on the enzymatic cleavage of the peptide bond within the lysosome of the target cancer cell. researchgate.net Upon internalization of the ADC, the this compound linker is exposed to lysosomal proteases like cathepsin B. researchgate.netresearchgate.net

The protease recognizes and cleaves the amide bond between the alanine (B10760859) residue and the p-aminobenzylcarbamate (PABC) spacer, a self-immolative unit. researchgate.net This cleavage initiates a cascade reaction, leading to the release of the unmodified, active drug into the cytoplasm of the cancer cell, ultimately causing cell death. researchgate.netresearchgate.net The stability of the this compound linker in plasma is a crucial factor, and studies have shown it to have a half-life of 23 hours in mouse serum, suggesting a degree of stability in circulation. cam.ac.uk

The release mechanism is designed to be highly specific to the tumor microenvironment, where certain enzymes are overexpressed. researchgate.net This targeted release minimizes systemic exposure to the potent cytotoxic agent, thereby reducing the side effects commonly associated with traditional chemotherapy. nih.gov The efficiency of this release is a key area of ongoing research, with the goal of designing linkers that are both highly stable in circulation and rapidly cleaved upon reaching the target site. biopharminternational.com

Integration of H-Val-Ala-OH into Novel Biomaterials

The dipeptide H-Val-Ala-OH is also being explored for its potential in creating advanced biomaterials with a wide range of applications in biomedical and materials science. researchgate.net The self-assembly properties of peptides, driven by non-covalent interactions, allow for the formation of well-ordered nanostructures, making them ideal building blocks for functional materials. jpt.comfrontiersin.org

Fabrication of Self-Assembled H-Val-Ala-OH Hydrogels for Tissue Engineering

Peptide-based hydrogels are three-dimensional, water-rich networks that can mimic the extracellular matrix (ECM) of biological tissues. jpt.com These hydrogels are formed through the spontaneous self-assembly of peptides into nanofibrous scaffolds. nih.gov The H-Val-Ala-OH dipeptide has been investigated for its ability to form such self-assembling structures. researchgate.net

Research has shown that the sequence of amino acids plays a critical role in the final morphology of the self-assembled structures. researchgate.net For instance, studies have observed that H-Val-Ala-OH and its isomer, H-Ala-Val-OH, form distinct structures in the same solvent, highlighting the subtle yet significant impact of amino acid positioning. researchgate.net These self-assembled hydrogels are promising for tissue engineering applications due to their biocompatibility, biodegradability, and ability to support cell growth and proliferation. nih.govbiorxiv.org Their injectable nature also makes them suitable for minimally invasive procedures. biorxiv.org

Development of H-Val-Ala-OH Containing Microporous Organic Materials for Carriers

The self-assembly of dipeptides like H-Val-Ala-OH can lead to the formation of porous structures, which have potential applications as carriers for drugs and other molecules. researchgate.net These microporous organic materials are formed through intermolecular hydrogen bonds between the amino acid residues. researchgate.net The resulting porous network can encapsulate and subsequently release therapeutic agents in a controlled manner. researchgate.net

The development of these materials is an active area of research, with the aim of creating "smart" drug delivery systems that can respond to specific environmental triggers, such as changes in pH or the presence of certain enzymes, to release their payload. unirioja.es The inherent biocompatibility of peptides makes these materials particularly attractive for biomedical applications.

H-Val-Ala-OH as a Component in Biosensors and Chromatographic Stationary Phases

The unique chemical properties of H-Val-Ala-OH also lend themselves to applications in the development of biosensors and chromatographic stationary phases. In the field of biosensors, peptides can be used as biorecognition elements that selectively bind to target analytes. mdpi.com The specificity of peptide interactions can be harnessed to create highly sensitive and selective sensors for various biomolecules. mdpi.com For instance, biosensors have been developed for the detection of L-amino acids in clinical diagnostics. mdpi.comacs.org

In chromatography, H-Val-Ala-OH and similar peptides can be incorporated into stationary phases to achieve specific separation of molecules. oup.comnih.gov The interactions between the peptide-based stationary phase and the analytes in the mobile phase can be tailored to separate complex mixtures of compounds, including enantiomers of amino acids. nih.gov The development of novel stationary phases is crucial for advancing analytical techniques used in various scientific fields. thermofisher.cnresearchgate.net

H-Val-Ala-OH as a Model for Studying Biological Interactions and Enzyme Activity

The dipeptide H-Val-Ala-OH, composed of L-valine and L-alanine, serves as a valuable model compound in biochemical and biomedical research. targetmol.commedchemexpress.com Its relatively simple, hydrophobic nature allows for focused studies on the fundamental principles of molecular interactions. ontosight.ai Researchers utilize this dipeptide to investigate complex biological processes, including enzyme recognition, substrate specificity, and the development of novel biomaterials. ontosight.ainih.gov

H-Val-Ala-OH is a key molecule for elucidating the specificity of various proteases. Its cleavage by specific enzymes demonstrates its utility as a substrate in studies of enzyme kinetics and recognition patterns.